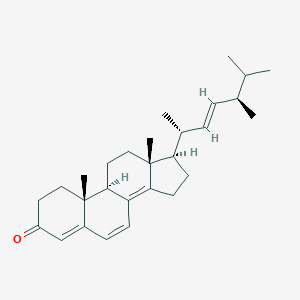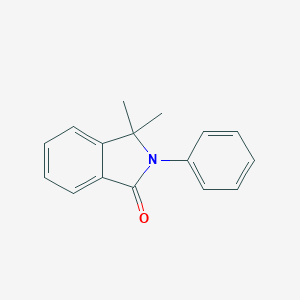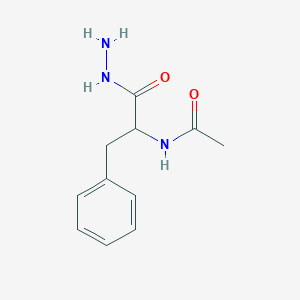
カフェイン-トリメチル-13C3
概要
説明
Caffeine-trimethyl-13C3 is a labeled variant of caffeine, where the three methyl groups are enriched with the stable isotope carbon-13 (13C). This isotopic labeling is useful for tracing the metabolic pathways of caffeine in organisms and for studying the chemical properties of caffeine in various research contexts. The standard caffeine molecule, known as 1,3,7-trimethylxanthine, plays a significant role in human consumption as a central nervous system stimulant commonly found in coffee, tea, and various beverages .
Synthesis Analysis
The synthesis of labeled caffeine derivatives, such as caffeine-1,7-13CH3, has been reported to be straightforward and efficient. A simple, rapid synthesis method involves the reaction of iodomethane-13C with 3-methylxanthine, yielding a high purity product with an overall yield of 82% after isolation. This method is suitable for large-scale synthesis and requires minimal laboratory equipment, making it accessible for various research applications .
Molecular Structure Analysis
The molecular structure of caffeine has been extensively studied, and gas electron diffraction techniques, supported by theoretical calculations, have provided detailed insights. Caffeine's structure consists of a purine ring system with three methyl groups attached at positions 1, 3, and 7. The structural parameters, such as bond lengths and angles, have been precisely determined, confirming that caffeine has only one conformer and that some of the methyl groups are capable of low-frequency internal rotation .
Chemical Reactions Analysis
Caffeine undergoes various metabolic reactions in the body, including demethylation. Studies using labeled caffeine, such as [1,3,7-Me-13C]caffeine, have shown that it is demethylated into dimethyl and monomethyl derivatives in both rats and humans. The demethylation process can be quantified using respiratory exchange measurements, which is important for understanding caffeine's metabolism and its potential use in clinical tests for analyzing liver function .
Physical and Chemical Properties Analysis
The physical and chemical properties of caffeine and its derivatives are influenced by the structure and functional groups present in the molecule. For instance, the enzymatic oxidation of caffeic acid can lead to the formation of a red-colored trimer with a complex structure involving four carbon rings and two unsaturated acyl side chains. The presence of carboxylic acid groups and a tetracyclic structure significantly affects the molecule's reactivity and physical properties . Additionally, the metabolism of caffeine by liver microsomes has been shown to produce various metabolites, such as 1,3,7-trimethylurate and a substituted diaminouracil, indicating the diverse chemical reactions that caffeine can undergo in biological systems .
科学的研究の応用
質量分析キャリブレーション
カフェイン-トリメチル-13C3 は、その同位体純度と安定性から、質量分析法 (MS) における内部標準として広く使用されています。 これは、M+3 の既知の質量シフトを持つ基準点を提供することで、サンプル質量の正確な測定を確保しながら、MS機器の校正に役立ちます .
毒物動態研究
研究者は、カフェインとその類似体の分布、代謝、排泄を理解するために、カフェイン-トリメチル-13C3 を毒物動態研究に使用しています。 13C ラベルされたカフェインを追跡することで、科学者は、液体クロマトグラフィータンデム質量分析法 (LC-TMS) を使用して、ラット血漿などの動物モデルにおけるその毒物動態プロファイルを研究できます .
薬物動態解析
薬物動態研究では、カフェイン-トリメチル-13C3 は、体内のカフェインの吸収、分布、代謝、排泄 (ADME) を監視するためのトレーサーとして役立ちます。 このアプリケーションは、カフェイン含有医薬品の投与量と頻度を決定するために不可欠です .
栄養補助食品研究
この化合物は、栄養補助食品中のカフェイン濃度を調査する上で役立ちます。 カフェイン-トリメチル-13C3 を標準として使用することで、研究者は、さまざまなサプリメントに含まれるカフェインの正確な量を定量化でき、消費者の安全と規制の遵守を確保できます .
食品・飲料分析
カフェイン-トリメチル-13C3 は、食品および飲料中のカフェインレベルを測定するために使用されます。 その安定同位体ラベルにより、コーヒーやエナジードリンクなどの複雑なマトリックスにおいて、食品品質管理や栄養研究に不可欠な、正確な定量化が可能になります .
プロテオミクス研究
プロテオミクスでは、カフェイン-トリメチル-13C3 は、タンパク質の相互作用と機能を研究するために使用されます。 これは、さまざまなタンパク質に対するカフェインの結合親和性と作用機序を理解するための生化学的プローブとして機能し、潜在的な治療標的の発見に役立ちます .
作用機序
Target of Action
Caffeine-trimethyl-13C3, an isotopic analogue of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Caffeine-trimethyl-13C3 acts as an antagonist at adenosine receptors. It binds to these receptors, blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This blockage results in increased neuronal activity and the release of other neurotransmitters such as dopamine .
Biochemical Pathways
The primary biochemical pathway affected by caffeine-trimethyl-13C3 is the purinergic signaling pathway. By blocking adenosine receptors, caffeine-trimethyl-13C3 inhibits the action of adenosine, leading to increased levels of cyclic AMP (cAMP). This increase in cAMP levels triggers a series of downstream effects, including the release of neurotransmitters and the stimulation of heart muscle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of caffeine-trimethyl-13C3 are similar to those of regular caffeine. It is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of caffeine-trimethyl-13C3 is influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The molecular and cellular effects of caffeine-trimethyl-13C3’s action include increased neuronal activity, stimulation of the central nervous system, and increased release of neurotransmitters. These effects result in increased alertness, decreased fatigue, and improved cognitive performance .
Action Environment
The action, efficacy, and stability of caffeine-trimethyl-13C3 can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as age, sex, and genetic variations can influence the metabolism and action of caffeine-trimethyl-13C3 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,7-tri((113C)methyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437172 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78072-66-9 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78072-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)








